

Application Notes and Protocols for C105SR

Subcutaneous Injection in Mice

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Compound of Interest

Compound Name: C105SR

Cat. No.: B12386182

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the subcutaneous (SC) administration of the novel cyclophilin inhibitor, **C105SR**, in mice. The protocols are based on published in vivo studies and established best practices for rodent handling and injection techniques.

Introduction to C105SR

C105SR is a potent small-molecule inhibitor of cyclophilin D (CypD), a key regulator of the mitochondrial permeability transition pore (mPTP).^[1] By inhibiting CypD, **C105SR** prevents mPTP opening, thereby protecting cells from necrosis and apoptosis.^[1] In vivo studies in mice have demonstrated the hepatoprotective effects of **C105SR** in a model of hepatic ischemia-reperfusion injury.^{[2][3]} These properties make **C105SR** a promising candidate for therapeutic development in conditions associated with cellular damage and death.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the subcutaneous administration of **C105SR** in mice, derived from available research.

Parameter	Value	Reference
Dosage	50 mg/kg	[2]
Frequency	Daily	Inferred from common practice and related compounds[4]
Injection Volume	100 - 200 μ L (for a 25g mouse)	General best practice
Needle Gauge	25 - 27 G	General best practice
Plasma Concentration (post-administration)	~30 nM	[2]
Hepatic Concentration (post-administration)	~30 nM	[2]

Experimental Protocols

This section provides a detailed step-by-step protocol for the preparation and subcutaneous injection of **C105SR** in mice.

Materials

- **C105SR** compound
- Dimethyl sulfoxide (DMSO)
- Corn oil (sterile) or Olive oil (sterile)
- Sterile 1.5 mL microcentrifuge tubes
- Sterile insulin syringes with 25-27 G needles
- 70% ethanol wipes
- Appropriate personal protective equipment (PPE)
- Mouse scale

- Animal restraining device (optional)

Preparation of C105SR Injection Solution

Note: **C105SR** has low aqueous solubility. A common approach for in vivo studies with such compounds is to prepare a stock solution in DMSO and then dilute it with a vehicle suitable for injection.^[1]

Primary Formulation (DMSO/Corn Oil):

- Prepare a stock solution of **C105SR** in DMSO. The concentration of the stock solution will depend on the final desired injection volume and dosage. For a 50 mg/kg dose in a 25g mouse (1.25 mg total dose) and a final injection volume of 100 μ L, a stock concentration of 125 mg/mL in DMSO would be required if using a 1:9 DMSO:corn oil ratio. However, creating such a high concentration might be challenging. A more practical approach is to use a lower stock concentration and a slightly larger injection volume.
 - Example Calculation for a 10 mg/mL stock in DMSO:
 - To achieve a 50 mg/kg dose, a 25g mouse requires 1.25 mg of **C105SR**.
 - From a 10 mg/mL stock, this would require 125 μ L of the final injection solution.
 - To prepare the final solution with a 10% DMSO concentration, you would mix 12.5 μ L of the 100 mg/mL **C105SR** stock in DMSO with 112.5 μ L of sterile corn oil.
- Vortex the **C105SR**/DMSO stock solution until the compound is completely dissolved.
- In a sterile microcentrifuge tube, add the required volume of the **C105SR**/DMSO stock solution.
- Add the appropriate volume of sterile corn oil to achieve a final DMSO concentration of 10% or less. A common ratio is 1:9 (DMSO:corn oil).^[1]
- Vortex the final solution thoroughly to ensure a uniform suspension.

Alternative Formulation (Olive Oil):

Based on protocols for other cyclophilin inhibitors like Cyclosporine A, olive oil can be used as a vehicle.^{[4][5]}

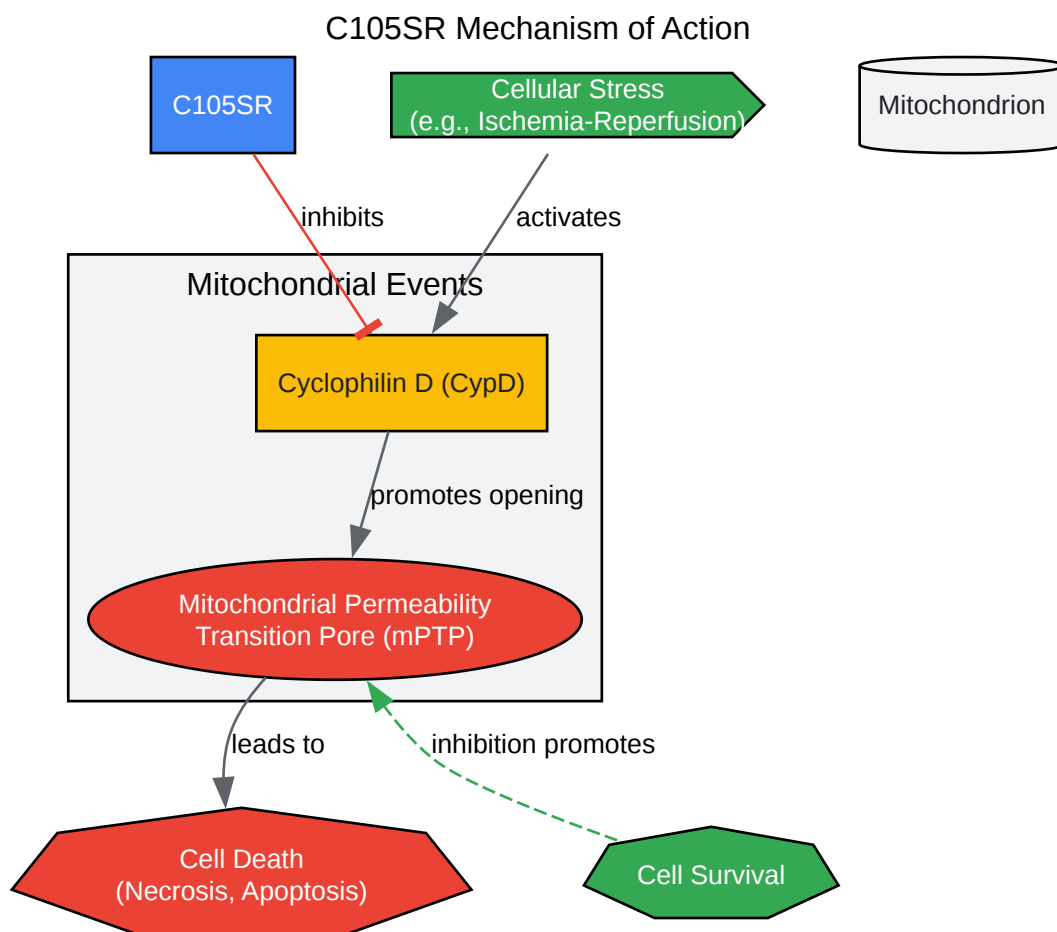
- Directly dissolve the calculated amount of **C105SR** powder in sterile olive oil. This may require sonication or gentle heating to fully dissolve the compound.
- Vortex thoroughly before each use.

Subcutaneous Injection Procedure

- Weigh the mouse to accurately calculate the required injection volume.
- Prepare the injection. Draw up the calculated volume of the **C105SR** solution into a sterile insulin syringe.
- Restrain the mouse. Gently grasp the loose skin over the scruff of the neck between your thumb and forefinger to create a "tent" of skin.
- Disinfect the injection site with a 70% ethanol wipe and allow it to dry.
- Insert the needle. With the bevel facing up, insert the needle into the base of the skin tent at a shallow angle (approximately 15-30 degrees).
- Aspirate. Gently pull back the plunger to ensure the needle has not entered a blood vessel. If blood appears in the syringe hub, withdraw the needle and prepare a new injection.
- Inject the solution. Slowly and steadily depress the plunger to administer the full volume of the **C105SR** solution.
- Withdraw the needle and gently apply pressure to the injection site with a sterile gauze pad for a few seconds.
- Return the mouse to its cage and monitor for any adverse reactions.

Visualizations

C105SR Signaling Pathway

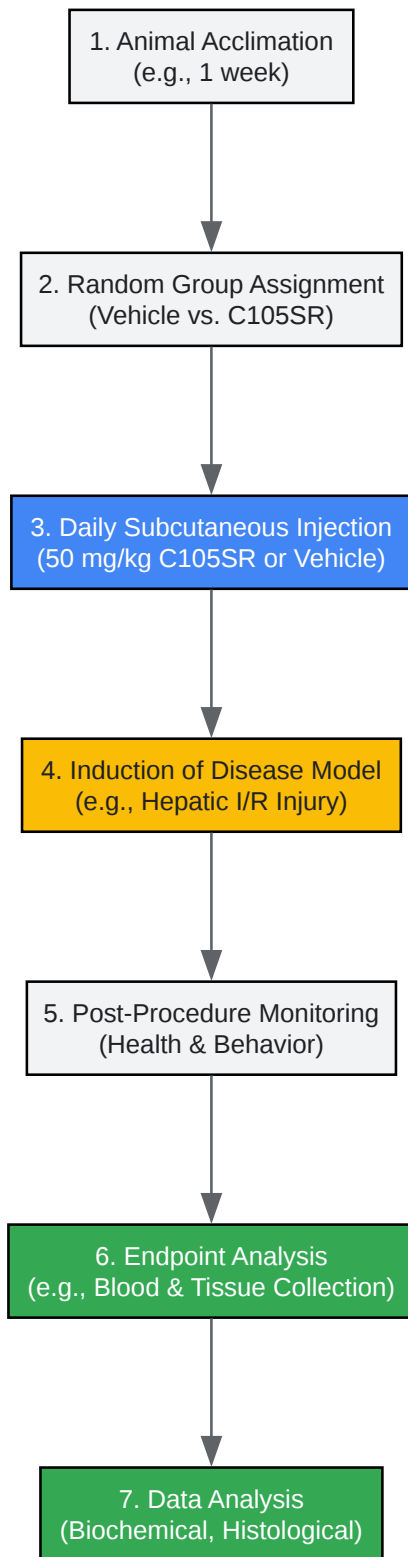


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Caption: **C105SR** inhibits Cyclophilin D, preventing mPTP opening and promoting cell survival.

Experimental Workflow for In Vivo Study

In Vivo Efficacy Study Workflow

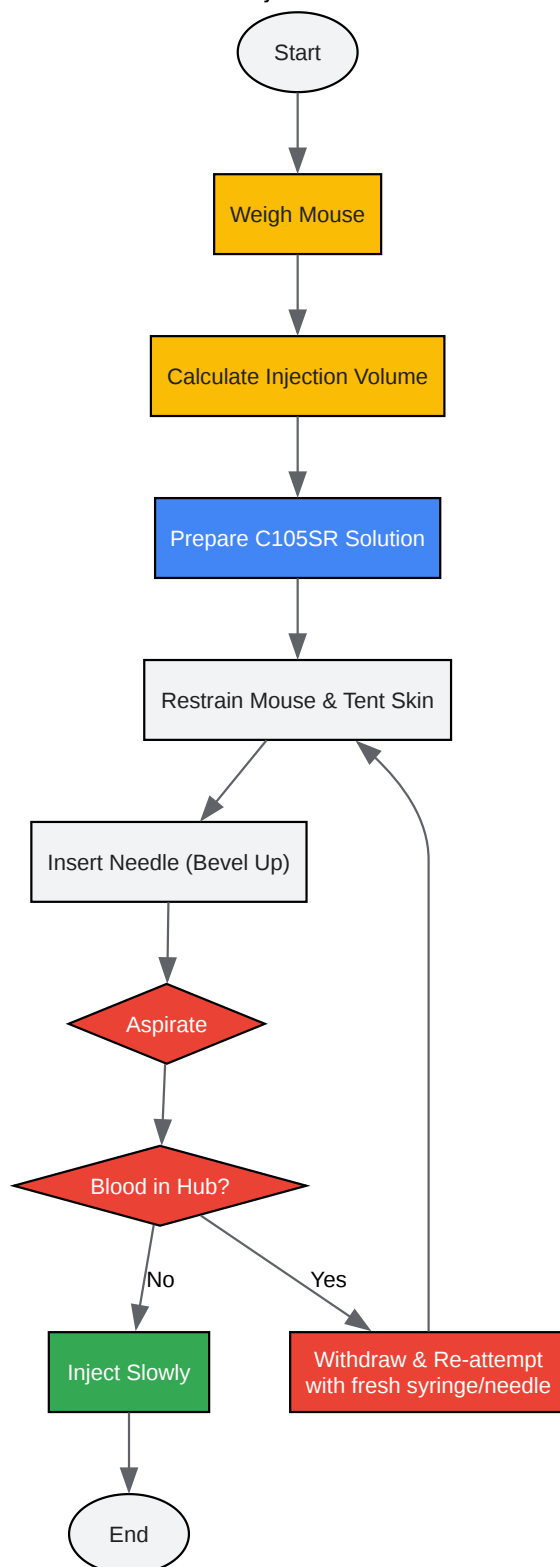


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Caption: Workflow for evaluating the in vivo efficacy of **C105SR** in a mouse model.

Subcutaneous Injection Logical Flow

Subcutaneous Injection Decision Flow



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Caption: Decision-making process for a successful subcutaneous injection in a mouse.

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